molecular formula C24H16ClNO5 B5056520 [2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B5056520
M. Wt: 433.8 g/mol
InChI Key: JERQUPHPKLRFMZ-XSFVSMFZSA-N
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Description

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate: is a complex organic compound that features a combination of oxazole and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and 4-chlorobenzoic acid. The synthesis can be divided into the following steps:

    Formation of the oxazole ring: This is achieved by reacting 4-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative under dehydrating conditions.

    Condensation reaction: The oxazole intermediate is then subjected to a condensation reaction with 4-chlorobenzoic acid in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a more saturated heterocyclic compound.

    Substitution: The chlorine atom on the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the oxazole ring can produce a dihydrooxazole derivative.

Scientific Research Applications

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds with amino acid residues in proteins, while the benzoate moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate: can be compared with similar compounds such as:

    Cetylpyridinium chloride: Used as an antimicrobial agent.

    Domiphen bromide: Known for its antiseptic properties.

    (3-Chloropropyl)trimethoxysilane: Utilized in surface modification of materials.

    Vanillin acetate: Employed in flavoring and fragrance industries.

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to these similar compounds .

Properties

IUPAC Name

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO5/c1-29-19-12-8-15(9-13-19)22-26-20(24(28)31-22)14-17-4-2-3-5-21(17)30-23(27)16-6-10-18(25)11-7-16/h2-14H,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERQUPHPKLRFMZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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